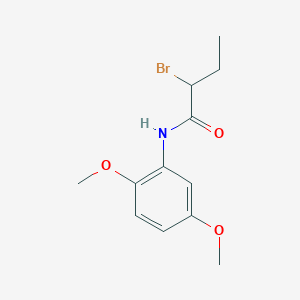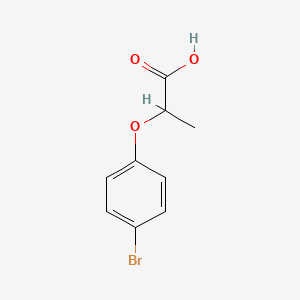
2-bromo-N-(2,5-dimethoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-N-(2,5-dimethoxyphenyl)butanamide, also known as 2-bromo-2,5-dimethoxybenzamide, is an organic compound belonging to the class of amides. It is a colorless solid that is soluble in organic solvents and is used in the synthesis of pharmaceuticals and other organic compounds. It is a versatile building block for organic synthesis and has many applications in scientific research.
Scientific Research Applications
Analytical Method Development
- A high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method was developed for the detection and quantification of related compounds, highlighting the importance of analytical techniques in identifying and quantifying substances in toxicology and forensic science (Poklis et al., 2014).
Metabolic Pathway Analysis
- Research involving hepatocytes from various species, including humans, to study the metabolism of related substances, underscores the significance of understanding metabolic pathways in toxicology and pharmacology (Carmo et al., 2005).
Carbonic Anhydrase Inhibition
- Studies on the inhibitory properties of compounds on human carbonic anhydrase isozymes illustrate the potential for discovering new drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Chemical Synthesis and Structural Analysis
- Synthesis and structural analysis of related compounds contribute to the field of organic chemistry, providing insights into the properties and potential applications of these substances (Power et al., 2015), (Li Hong-xia, 2007).
In Vivo Metabolism Studies
- Investigations into the in vivo metabolism of related psychoactive compounds in rats offer valuable data for understanding the biological and toxicological effects, relevant to pharmacology and drug safety (Kanamori et al., 2002).
Pyrolysis Product Identification
- Identifying products following the pyrolysis of compounds adds an important dimension to understanding the stability and potential risks associated with different methods of consumption (Texter et al., 2018).
Radioactive Tagging for In Vivo Applications
- The development of a synthesis method for radioactive tagging of similar compounds illustrates the integration of radiochemistry in drug development and imaging studies (Coenen, 1981).
Electrochemical Reduction Studies
- Exploring the electrochemical reduction of related esters contributes to the field of electrochemistry, with potential implications in synthetic methodologies and material science (Esteves et al., 2003).
properties
IUPAC Name |
2-bromo-N-(2,5-dimethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-4-9(13)12(15)14-10-7-8(16-2)5-6-11(10)17-3/h5-7,9H,4H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOODXCLIQSWQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)OC)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273057 |
Source


|
| Record name | 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2,5-dimethoxyphenyl)butanamide | |
CAS RN |
451460-06-3 |
Source


|
| Record name | 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451460-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)
![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)
![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)
![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)


![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)
![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)


